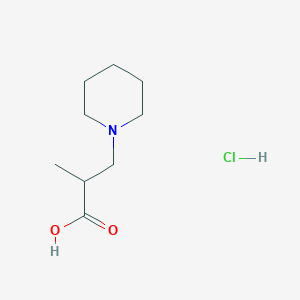![molecular formula C19H27N3O2S2 B6107470 N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)
N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as quinoline sulfonamide or QSA. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In
Mécanisme D'action
The mechanism of action of QSA involves the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in the regulation of pH and electrolyte balance in the body. By inhibiting CA enzymes, QSA disrupts these processes, leading to the inhibition of cancer cell growth, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
QSA has been shown to have a range of biochemical and physiological effects. In cancer cells, QSA induces apoptosis by activating caspase-dependent pathways. QSA also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Inflammatory cells are also affected by QSA, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of QSA is its high potency and specificity towards CA enzymes. This makes it an ideal tool for studying the role of CA enzymes in various biological processes. However, one of the limitations of QSA is its potential toxicity towards healthy cells. Careful dosing and monitoring are required to ensure that QSA is used safely in lab experiments.
Orientations Futures
There are several future directions for research on QSA. One area of interest is the development of QSA-based drugs for cancer treatment. Researchers are also exploring the potential of QSA as a treatment for other diseases such as Alzheimer's and Parkinson's. In addition, there is ongoing research on the use of QSA as a diagnostic tool for various diseases. Finally, there is a need for further research on the safety and toxicity of QSA to ensure that it can be used safely in clinical settings.
Conclusion:
N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide is a promising compound with potential therapeutic applications in various fields. Its high potency and specificity towards CA enzymes make it an ideal tool for studying the role of CA enzymes in biological processes. While there are limitations to its use, careful dosing and monitoring can ensure that QSA is used safely in lab experiments. Further research is needed to fully explore the potential of QSA in clinical settings.
Méthodes De Synthèse
The synthesis of QSA involves the reaction of 8-hydroxyquinoline with piperidine, followed by the addition of 3-chloropropyl methyl sulfide and sodium hydride. The resulting compound is then treated with sulfamic acid to obtain N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide. This method has been optimized for high yield and purity, making QSA readily available for research purposes.
Applications De Recherche Scientifique
QSA has been extensively researched for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that QSA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. QSA has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, QSA has been studied for its antimicrobial activity, particularly against Gram-positive bacteria.
Propriétés
IUPAC Name |
N-[[1-(3-methylsulfanylpropyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-25-13-5-12-22-11-4-6-16(15-22)14-21-26(23,24)18-9-2-7-17-8-3-10-20-19(17)18/h2-3,7-10,16,21H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNCYHOMNWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCCC(C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)
![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)

![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6107475.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6107485.png)
![ethyl N-methyl-N-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6107490.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,3-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)